13H-Indeno(1,2-b)anthracen-13-one
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Overview
Description
13H-Indeno(1,2-b)anthracen-13-one is a polycyclic aromatic hydrocarbon with the molecular formula C21H12O It is a derivative of indenoanthracene, characterized by a fused ring structure that includes both indene and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Indeno(1,2-b)anthracen-13-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fe(III)-catalyzed double annulation of 2-alkynyl biaryls, initiated by the activation of acetal . This method provides a straightforward route to the compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
13H-Indeno(1,2-b)anthracen-13-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one atom or group of atoms is replaced by another, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.
Scientific Research Applications
13H-Indeno(1,2-b)anthracen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 13H-Indeno(1,2-b)anthracen-13-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
13H-Indeno(1,2-b)anthracene: Similar structure but lacks the ketone group.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Indene: A monocyclic aromatic hydrocarbon with a fused five-membered ring.
Uniqueness
13H-Indeno(1,2-b)anthracen-13-one is unique due to its fused ring structure that combines features of both indene and anthracene, along with the presence of a ketone group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
86853-99-8 |
---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaen-10-one |
InChI |
InChI=1S/C21H12O/c22-21-18-8-4-3-7-17(18)19-11-15-9-13-5-1-2-6-14(13)10-16(15)12-20(19)21/h1-12H |
InChI Key |
ZOJQJBDYIMQYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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